C.I. Disperse Blue 301
Overview
Description
C.I. Disperse Blue 301 is a synthetic dye primarily used in the textile industry for dyeing polyester and its blended fabrics. It is known for its deep navy blue color and is often used in direct printing of polyester fabrics. The compound is characterized by its high dyeing depth and poor level dyeing, making it a preferred choice for achieving deep shades.
Preparation Methods
The synthesis of C.I. Disperse Blue 301 involves the use of 2,4-dinitro-6-bromoaniline as the diazonium component. The diazotization and coupling component is N,N-bis(methoxyethylamino)-2-methoxy-5-acetylaminobenzene. The process includes the following steps:
Diazotization: The diazonium component is dissolved in concentrated sulfuric acid.
Coupling: The diazonium salt is then coupled with the coupling component to form the final product.
Filtration, Grinding, and Drying: The product is filtered, ground, and dried to obtain the finished dye.
There are two methods for synthesizing the coupling components:
p-Nitrochlorobenzene Method: This method involves the use of p-nitrochlorobenzene as a starting material.
2,4-Dinitrochlorobenzene Method: This method uses 2,4-dinitrochlorobenzene as the starting material.
Chemical Reactions Analysis
C.I. Disperse Blue 301 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups in the compound to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include sulfuric acid for diazotization, and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
C.I. Disperse Blue 301 has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of dye chemistry and dyeing processes.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: Apart from textile dyeing, it is used in the production of colored plastics and other materials.
Mechanism of Action
The mechanism of action of C.I. Disperse Blue 301 involves its interaction with the fibers of the material being dyed. The dye molecules penetrate the fibers and form strong bonds, resulting in a deep and uniform color. The molecular structure of the dye allows it to interact with the polymer chains in the fibers, enhancing its dyeing properties.
Comparison with Similar Compounds
C.I. Disperse Blue 301 can be compared with other similar disperse dyes, such as C.I. Disperse Blue 257 and C.I. Disperse Blue 106. While all these dyes are used for dyeing polyester fabrics, this compound is unique in its deep navy blue color and high dyeing depth. It also has different solubility and dyeing properties compared to other disperse dyes, making it suitable for specific applications.
Similar compounds include:
C.I. Disperse Blue 257: Known for its high solubility in non-aqueous media.
C.I. Disperse Blue 106: Used in allergenic testing and has different molecular targets.
By understanding the unique properties and applications of this compound, researchers and industry professionals can optimize its use in various fields.
Properties
IUPAC Name |
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN6O8/c1-13(29)23-16-11-18(26(5-7-34-2)6-8-35-3)20(36-4)12-17(16)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h9-12H,5-8H2,1-4H3,(H,23,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGJTRYIRSPFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067202 | |
Record name | N-(5-(Bis(2-methoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26377-33-3, 105635-65-2 | |
Record name | N-[5-[Bis(2-methoxyethyl)amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26377-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HF 22-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026377333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(5-(Bis(2-methoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | C.I. Disperse Blue 301 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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